molecular formula C9H9FO B2761251 3'-Fluoro-5'-methylacetophenone CAS No. 886497-73-0

3'-Fluoro-5'-methylacetophenone

Cat. No. B2761251
CAS RN: 886497-73-0
M. Wt: 152.168
InChI Key: KFJMZDKKROJRHE-UHFFFAOYSA-N
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Description

3’-Fluoro-5’-methylacetophenone is a chemical compound with the molecular formula C9H9FO . It has a molecular weight of 152.17 . The IUPAC name for this compound is 1-(3-fluoro-5-methylphenyl)ethanone . It is a liquid at ambient temperature .


Molecular Structure Analysis

The InChI code for 3’-Fluoro-5’-methylacetophenone is 1S/C9H9FO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

3’-Fluoro-5’-methylacetophenone is a liquid at ambient temperature . More specific physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Fluorescent Probes for Biomedical Applications

A study by Park et al. (2015) introduced a new class of fluorophores, indolizino[3,2-c]quinolines, synthesized through an efficient oxidative Pictet-Spengler cyclization strategy. These compounds exhibit unique and desirable optical properties, making them suitable for use as prospective fluorescent probes in aqueous systems, highlighting their potential in fluorescence-based technologies and various biomedical applications (Park et al., 2015).

Antimycobacterial Agents

Ali and Yar (2007) explored the antimycobacterial activity of novel derivatives synthesized from 4-hydroxy-3-methylacetophenone, demonstrating significant efficacy against isoniazid-resistant Mycobacterium tuberculosis. This research contributes to the development of new antimycobacterial agents, which is crucial for tackling drug-resistant forms of tuberculosis (Ali & Yar, 2007).

Insecticidal Activities

Liu et al. (2005) synthesized a series of novel 2-methylthio-3'/4'-substituted acetophenone oxime O-ethers showing notable insecticidal activity against Homopteran and Lepidopteran pests. This study presents the potential of these compounds in developing new insecticides, which could offer a more effective solution for pest management (Liu et al., 2005).

Sensing Carboxylate Anions

Kim and Ahn (2008) reported on o-(Carboxamido)trifluoroacetophenones that exhibit fluorescence enhancement upon binding carboxylate anions. This work highlights the potential of these compounds in developing new fluorescence "turn-on" sensors, which could be utilized for the selective detection of anions in various environmental and biological samples (Kim & Ahn, 2008).

Synthesis of Heterocyclic Compounds

The synthesis and characterization of novel heterocyclic compounds have been a significant area of research. For example, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole by Zhou Yu (2002) as an intermediate of herbicides demonstrates the role of fluorinated acetophenone derivatives in the development of agrochemicals (Zhou Yu, 2002).

Mechanism of Action

The mechanism of action for 3’-Fluoro-5’-methylacetophenone is not specified in the sources I found. The mechanism of action usually refers to the specific biochemical interaction through which a substance produces its effect .

Safety and Hazards

Safety data indicates that 3’-Fluoro-5’-methylacetophenone may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only in a well-ventilated area, avoid breathing mist/vapours/spray, and wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

1-(3-fluoro-5-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJMZDKKROJRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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